molecular formula C5H6N4O2S B1384137 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine CAS No. 43005-49-8

4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine

Cat. No.: B1384137
CAS No.: 43005-49-8
M. Wt: 186.19 g/mol
InChI Key: XKAYRHLZQHITSP-UHFFFAOYSA-N
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Description

4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine is a heterocyclic compound with the molecular formula C5H6N4O2S It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-methylthio-4,6-dihydroxypyrimidine followed by amination and subsequent nitrosation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine involves its interaction with specific molecular targets. For instance, as an MSK-1 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating cellular responses to stress and mitogens. This interaction can affect various signaling pathways, leading to changes in gene expression and cellular behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitroso group, in particular, is less common and provides unique opportunities for chemical modifications and biological interactions .

Properties

IUPAC Name

4-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2S/c1-12-5-7-3(6)2(9-11)4(10)8-5/h1H3,(H3,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAYRHLZQHITSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=O)N1)N=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278696
Record name 6-Amino-2-(methylsulfanyl)-5-nitrosopyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43005-49-8
Record name NSC9304
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-2-(methylsulfanyl)-5-nitrosopyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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